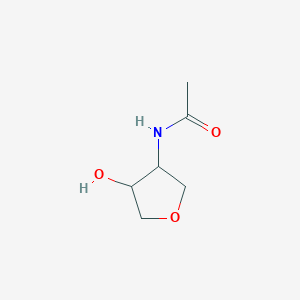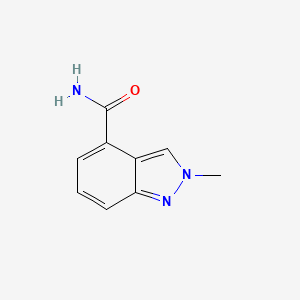![molecular formula C9H14N2O2 B11715225 [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol ist eine chemische Verbindung, die einen Pyrazolring aufweist, der an einen Oxolanring mit einer Methanolgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren Bedingungen synthetisiert werden.
Anbindung an den Oxolanring: Der Pyrazolring wird dann durch eine nukleophile Substitutionsreaktion an einen Oxolanring gebunden.
Einführung der Methanolgruppe:
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei Skalierbarkeit, Kosteneffizienz und Umweltauswirkungen berücksichtigt werden. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren und Prinzipien der grünen Chemie zur Minimierung von Abfall und Energieverbrauch beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Methanolgruppe kann oxidiert werden, um ein Aldehyd oder eine Carbonsäure zu bilden.
Reduktion: Der Pyrazolring kann unter Hydrierungsbedingungen reduziert werden.
Substitution: Der Oxolanring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator wird üblicherweise für die Hydrierung verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von [(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]aldehyd oder [(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]carbonsäure.
Reduktion: Bildung eines reduzierten Pyrazolderivats.
Substitution: Bildung von substituierten Oxolanderivaten.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Der Pyrazolring kann mit Enzymen und Rezeptoren interagieren, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Der Oxolanring und die Methanolgruppe können ebenfalls zur Gesamtaktivität der Verbindung beitragen, indem sie ihre Löslichkeit und Bindungsaffinität verbessern.
Wirkmechanismus
The mechanism of action of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring and methanol group may also contribute to the compound’s overall biological activity by enhancing its solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol kann mit anderen ähnlichen Verbindungen verglichen werden, z. B.:
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]ethanol: Ähnliche Struktur, aber mit einer Ethanolgruppe anstelle von Methanol.
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]amin: Ähnliche Struktur, aber mit einer Aminegruppe anstelle von Methanol.
[(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-yl]carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle von Methanol.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu seinen Analogen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
[(2S,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
DVUIKNLXEWVQCA-CBAPKCEASA-N |
Isomerische SMILES |
CN1C=C(C=N1)[C@@H]2[C@@H](CCO2)CO |
Kanonische SMILES |
CN1C=C(C=N1)C2C(CCO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
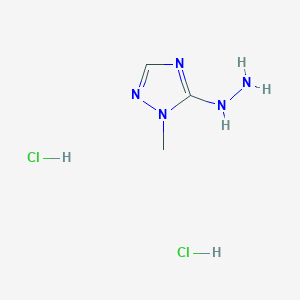
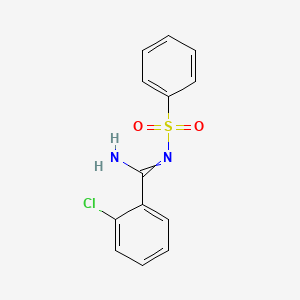
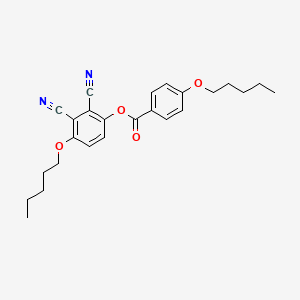
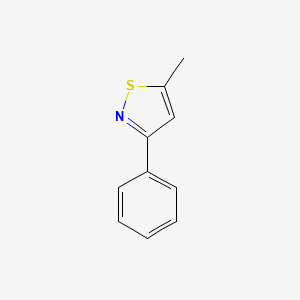
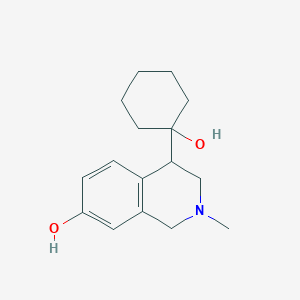
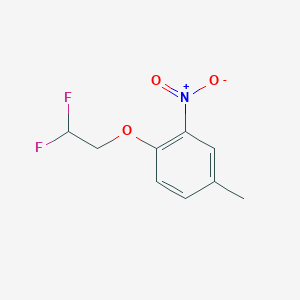

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
